N-(2-(苯磺酰基)-1,2,3,4-四氢异喹啉-7-基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

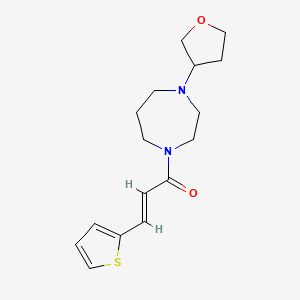

The compound “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide” is a complex organic molecule. It contains a phenylsulfonyl group, a tetrahydroisoquinoline group, and a naphthamide group . These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylsulfonyl, tetrahydroisoquinoline, and naphthamide groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The phenylsulfonyl group, for example, is known to participate in various reactions, including oxidation and reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学研究应用

有机催化

N-(苯磺酰基)苯磺酰胺 (NPBSA): ,该化合物的衍生物,已被用作合成2-芳基-4,5-二苯基-1H-咪唑的高效有机催化剂。 这些咪唑类化合物具有多种药理活性,包括抗过敏、抗炎、抗肿瘤、抗菌、抗病毒和α-葡萄糖苷酶抑制活性 。NPBSA 催化的方案具有多种优势,例如操作简便、反应时间短、产率高以及能够耐受各种官能团。重要的是,它为有害的 Lewis 酸催化方法提供了一种更安全、更经济的替代方案。

2-(苯磺酰基)-2H-1,2,3-三唑的区域选择性合成

在另一种情况下,研究人员已经使用经典的磺酰胺化反应实现了2-(苯磺酰基)-2H-1,2,3-三唑的区域选择性合成。 该反应涉及苯磺酰氯和 1H-1,2,3-三唑,生成所需产物的良好产率 .

抗病毒材料设计

该化合物也因其潜在的抗病毒应用而受到关注,特别是在 COVID-19 的背景下。研究人员采用了一锅多组分 [3+2] 环加成反应合成螺环吲哚基苯磺酰胺。 这些材料有望成为抗病毒剂 .

作用机制

Target of action

Compounds with similar structures, such as indole derivatives, have been found to exhibit antiproliferative activities against various cancer types . Therefore, it’s possible that “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide” might also target cancer cells.

安全和危害

未来方向

The future directions for research on this compound could include further exploration of its chemical properties and potential applications. This could involve studying its reactivity under different conditions, exploring its potential uses in various industries, and investigating its biological activity .

属性

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3S/c29-26(25-12-6-8-20-7-4-5-11-24(20)25)27-22-14-13-19-15-16-28(18-21(19)17-22)32(30,31)23-9-2-1-3-10-23/h1-14,17H,15-16,18H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZWFXXGVPCRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)

![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)

![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)

![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2555364.png)

![5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2555366.png)